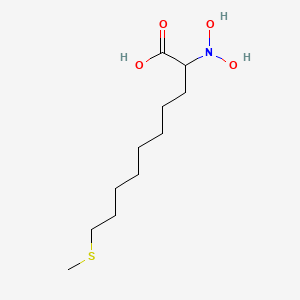

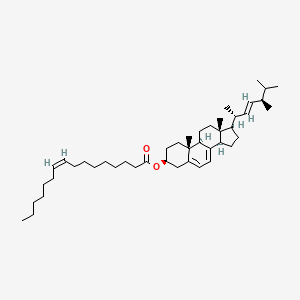

N,N-dihydroxyhexahomomethionine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

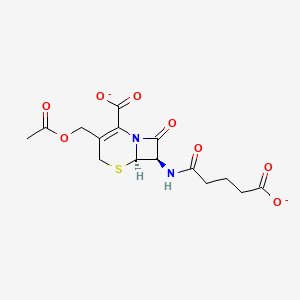

N,N-dihydroxyhexahomomethionine is an N,N-dihydroxy-alpha-amino acid having a 9-thiadecyl substituent at the 2-position. It derives from a hexahomomethionine. It is a conjugate acid of a N,N-dihydroxyhexahomomethioninate.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Nucleophilic addition of Grignard reagents and organolithium species to 3-silyloxy-3,4,5,6-tetrahydropyridine N-oxide produces trans-2,3-disubstituted N-hydroxypiperidines. This methodology has been applied to synthesize a diversity of useful trans-2-substituted-3-hydroxypiperidines (Archibald et al., 2012).

- Novel reactions of one-electron oxidized radicals of selenomethionine, a selenium analogue of methionine, have been studied. These findings provide insights into the biological role of selenomethionine (Mishra et al., 2009).

Biomedical Research

- The synthesis of cyclopropene analogues of ceramide and their effect on dihydroceramide desaturase have been investigated. This research contributes to understanding the biochemical pathways involving ceramide (Triola et al., 2003).

- The study of fluorescent probes for detection of biothiols based on “aromatic nucleophilic substitution-rearrangement” mechanism has been conducted. This research is important for biomedical applications where selective detection of biothiols is crucial (Kang et al., 2019).

Industrial and Environmental Applications

- A novel internal emulsifier derived from sunflower oil has been synthesized for the preparation of waterborne polyurethane. This research contributes to developing environmentally friendly and sustainable materials (Shendi et al., 2017).

- The reductive reactivity of borohydride- and dithionite-synthesized iron-based nanoparticles has been compared. This study is relevant for environmental applications, particularly in the field of nanotechnology and pollutant degradation (Ma et al., 2016).

Plant Biology and Agriculture

- Cytochrome P450 CYP79F1 from Arabidopsis catalyzes the conversion of dihomomethionine and trihomomethionine to the corresponding aldoximes in the biosynthesis of aliphatic glucosinolates. This research is significant in the context of plant biology and the study of natural plant products (Hansen et al., 2001).

Propiedades

Nombre del producto |

N,N-dihydroxyhexahomomethionine |

|---|---|

Fórmula molecular |

C11H23NO4S |

Peso molecular |

265.37 g/mol |

Nombre IUPAC |

2-(dihydroxyamino)-10-methylsulfanyldecanoic acid |

InChI |

InChI=1S/C11H23NO4S/c1-17-9-7-5-3-2-4-6-8-10(11(13)14)12(15)16/h10,15-16H,2-9H2,1H3,(H,13,14) |

Clave InChI |

HNSLELPGRITQOV-UHFFFAOYSA-N |

SMILES canónico |

CSCCCCCCCCC(C(=O)O)N(O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

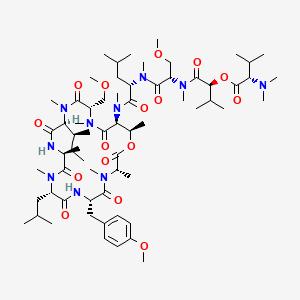

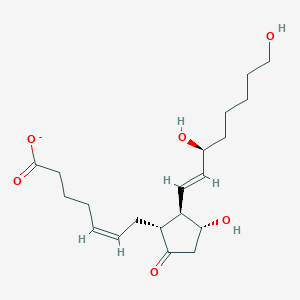

![[(1S,4S,5S,12S,15S,16S)-2,13-dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24-trithia-3,14-diazahexacyclo[10.9.3.01,14.03,12.04,10.015,20]tetracosa-6,9,17,19-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B1263724.png)

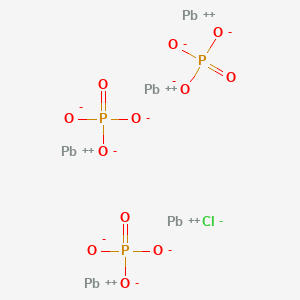

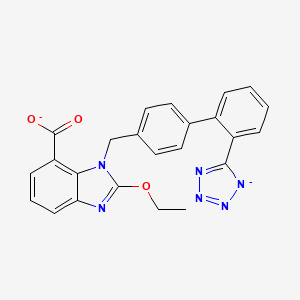

![(2R,3S,5R,6S)-4-{[amino(iminio)methyl]amino}-2,3,5,6-tetrahydroxycyclohexyl phosphate](/img/structure/B1263734.png)

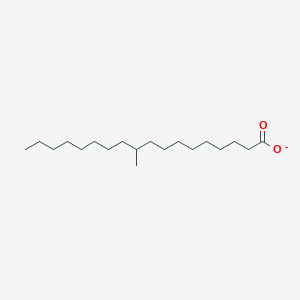

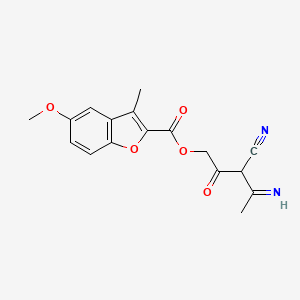

![(1R,2S,6R,10S,11R,13R,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one](/img/structure/B1263741.png)